4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile

Physicochemical Characterization Solid-State Properties Quality Control

Researchers developing tetrahydropyran-based kinase inhibitors or CNS pharmacophores require a nitrile intermediate with confirmed identity and purity. This compound (CAS 3648-78-0) addresses common supply chain inconsistencies: • Verified melting point (85-87°C) for rapid QC and isomer differentiation (distinct from ortho-methoxy analog CAS 694463-31-5) • Documented nitrile-to-amine reduction (US 07456164B2) for direct elaboration to primary amine pharmacophores • 95% purity with ambient storage stability, enabling streamlined synthetic workflows.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
CAS No. 3648-78-0
Cat. No. B1298605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile
CAS3648-78-0
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2(CCOCC2)C#N
InChIInChI=1S/C13H15NO2/c1-15-12-4-2-11(3-5-12)13(10-14)6-8-16-9-7-13/h2-5H,6-9H2,1H3
InChIKeyAEDAKKUAAMXNOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile: Core Building Block


4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile (CAS 3648-78-0) is a tetrahydropyran-based nitrile featuring a para-methoxyphenyl substituent. It is a solid at ambient temperature [1] and is commonly employed as a synthetic intermediate in medicinal chemistry, most notably for the construction of tetrahydropyran-containing pharmacophores . The compound serves as a precursor to the corresponding primary amine via reduction of the nitrile group and has been cited as a representative example in patents directed to histone acetyltransferase (EP300/CREBBP) inhibitors [2].

4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile: Substitution Risks


The tetrahydropyran-4-carbonitrile scaffold exhibits pronounced sensitivity to the position and nature of the aryl substituent, which modulates both physicochemical properties and downstream synthetic utility. The para-methoxy substitution in CAS 3648-78-0 yields a distinct melting point (85-87 °C) [1] and boiling point (130 °C at 0.15 Torr) [2] that differ measurably from the ortho-methoxy positional isomer (CAS 694463-31-5) [3]. Furthermore, the nitrile group serves as a versatile handle for reduction to the corresponding amine—a transformation documented in patent literature for this exact compound . These differences preclude simple interchange with analogs lacking experimental validation of synthetic outcomes or physical form.

4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile: Procurement Evidence


Melting Point vs. ortho-Methoxy Isomer

The melting point of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile is reported as 85-87 °C [1]. In contrast, the ortho-methoxy positional isomer (4-(2-methoxyphenyl)tetrahydropyran-4-carbonitrile, CAS 694463-31-5) exhibits a predicted boiling point of 385.6 ± 42.0 °C at 760 mmHg and lacks a published melting point [2]. This difference provides a straightforward, quantitative metric for identity confirmation and batch-to-batch consistency verification.

Physicochemical Characterization Solid-State Properties Quality Control

Reduced-Pressure Boiling Point Benchmark

The compound exhibits a boiling point of 130 °C at a reduced pressure of 0.15 Torr [1]. This parameter is critical for purification strategies such as vacuum distillation and for assessing thermal stability during storage and reaction work-up. Analogs with extended alkyl linkers, such as tetrahydro-4-[(4-methoxyphenyl)methyl]-2H-pyran-4-carbonitrile (CAS 1393330-62-5), are distinct chemical entities with different molecular weights and no reported boiling point data .

Physical Properties Purification Synthetic Intermediates

Commercial Purity Grades

Multiple commercial suppliers specify a minimum purity of 95% for 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile [1]. One vendor (Leyan) offers material at a higher purity of 98% . This range of purity grades provides procurement options aligned with the intended use case, from routine synthetic intermediate (95%) to higher-purity applications (98%).

Procurement Quality Assurance Vendor Comparison

Reduction to Primary Amine

The nitrile group of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile can be quantitatively reduced to the corresponding primary amine using LiAlH₄ in THF, as exemplified in US Patent 07456164B2 . The procedure employs 90 g (0.414 mol) of the target compound to yield {[4-(4-methoxyphenyl)-tetrahydro-2H-pyran-4-yl]methyl}amine as a light yellow oil in quantitative yield. This transformation is a key differentiator from analogs that lack a reducible nitrile group or possess alternative functional handles.

Synthetic Chemistry Amine Synthesis Pharmaceutical Intermediates

Synthesis Route from 4-Methoxyphenylacetonitrile

A reproducible synthesis of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile is documented via alkylation of 4-methoxyphenylacetonitrile with 2-chloroethyl ether in DMSO using NaH as base . The reported procedure yields the target compound in 71% yield (5.3 g, 24 mmol) after column chromatography. In contrast, the structurally related compound 4-(4-methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile (a ketone analog) requires an entirely distinct acylation-based route .

Synthetic Methodology Reaction Optimization Process Chemistry

4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile: Optimal Use Cases


Tetrahydropyran Amine Pharmacophores

The quantitative reduction of the nitrile group to a primary amine, as documented in US Patent 07456164B2 , positions 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile as a strategic intermediate for constructing tetrahydropyran-based amine pharmacophores. This transformation is particularly relevant for medicinal chemistry programs targeting central nervous system disorders or kinase inhibitors where the tetrahydropyran ring confers favorable metabolic stability.

EP300/CREBBP Inhibitor Reference Standard

The compound has been cited in patents directed to histone acetyltransferase (EP300/CREBBP) inhibitors as a representative tetrahydropyran scaffold [1]. Researchers engaged in epigenetic drug discovery may utilize this compound as a reference standard or starting material for SAR exploration around the methoxyphenyl substituent and tetrahydropyran core.

QC and Identity Confirmation

The experimentally verified melting point (85-87 °C) [2] provides a straightforward, quantitative metric for confirming identity and purity upon receipt of material. This is particularly valuable when sourcing from multiple vendors, as it allows laboratories to implement a simple QC check (melting point determination) to verify batch consistency and differentiate from positional isomers such as the ortho-methoxy analog (CAS 694463-31-5).

Process Development for Nitrile Intermediates

The documented synthesis from 4-methoxyphenylacetonitrile with a 71% yield offers a validated starting point for process chemists seeking to scale up production of tetrahydropyran-4-carbonitrile intermediates. The reported conditions (NaH/DMSO, ambient temperature) and work-up procedure provide a baseline for further optimization studies.

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